5-Methyl-N(4)-hydroxycytosine is a modified nucleobase that plays a significant role in the study of DNA methylation and its implications in genetic regulation and mutagenesis. This compound is derived from cytosine, where a methyl group is added at the fifth carbon position, and a hydroxyl group is introduced at the N(4) position. The chemical formula for 5-Methyl-N(4)-hydroxycytosine is . It is classified as a nucleobase analogue and is of interest in biochemical research due to its potential effects on DNA stability and function.
5-Methyl-N(4)-hydroxycytosine can be synthesized through various chemical pathways that involve the modification of cytosine. Its classification falls within the broader category of nucleobase analogues, which are compounds that mimic the structure of natural nucleobases and can interfere with normal biological processes, particularly in DNA replication and repair mechanisms.
The synthesis of 5-Methyl-N(4)-hydroxycytosine typically involves the reaction of cytosine derivatives with hydroxylamine or other reagents that facilitate the introduction of the hydroxyl group at the N(4) position. Various methods have been reported, including:
The synthesis process may require careful control of reaction conditions such as pH, temperature, and reaction time to achieve optimal yields. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
5-Methyl-N(4)-hydroxycytosine features a pyrimidine ring structure with specific substitutions that affect its chemical behavior. The molecular structure can be represented as follows:
5-Methyl-N(4)-hydroxycytosine participates in various chemical reactions that are crucial for understanding its biological implications:
The reactivity of this compound can be influenced by environmental factors such as pH and the presence of other nucleophiles. Studies have shown that it can form stable complexes with DNA polymerases, potentially affecting replication fidelity .
The mechanism by which 5-Methyl-N(4)-hydroxycytosine exerts its effects involves several biochemical pathways:
Research indicates that compounds like 5-Methyl-N(4)-hydroxycytosine may contribute to mutagenesis through their incorporation into DNA strands, leading to mispairing during replication .
Studies have shown that this compound exhibits unique tautomeric forms that can influence its reactivity and interactions with biological macromolecules .
5-Methyl-N(4)-hydroxycytosine has several scientific applications:
5-Methyl-N(4)-hydroxycytosine (1,5-dimethyl-N⁴-hydroxycytosine) exhibits a planar pyrimidine ring system with critical steric and electronic features governing its behavior. X-ray crystallography reveals an intramolecular hydrogen bond between the N(3)-H proton and the exocyclic N⁴-hydroxyl oxygen (O⁴), stabilizing the syn rotamer where the hydroxyl group is oriented toward the ring nitrogen [1] [4] [6]. This configuration creates a rigid six-membered pseudocycle, reducing conformational flexibility. Steric effects profoundly influence rotamer distribution:
Table 1: Conformational Thermodynamics in Non-Polar Solvents
Compound | Preferred Conformation | ΔH (kcal/mol) | ΔS (cal/deg·mol) | Association Constant (M⁻¹) |
---|---|---|---|---|
1,5-dimethyl-N⁴-hydroxycytosine | syn | -2.8 | -2.7 | 36 |
1,3,5-trimethyl-N⁴-hydroxycytosine (syn) | syn | - | - | 109 |
1,3,5-trimethyl-N⁴-hydroxycytosine (anti) | anti | - | - | 12.8 |
Data derived from infrared spectroscopy and NMR studies [4] [8]
In solution, self-association occurs via intermolecular hydrogen bonding (O⁴-H···O² or O⁴-H···N⁴), forming linear aggregates with association constants up to 109 M⁻¹ depending on methylation pattern and solvent polarity [4] [8]. This aggregation is absent in N⁴-methoxy analogs, confirming the essential role of the hydroxyl proton [4].
The primary synthesis route involves hydroxylamine treatment of 5-methylcytosine or its derivatives under controlled conditions. This reaction proceeds via nucleophilic addition at the C4 position, followed by dehydration to form the N⁴-hydroxy adduct [4] [6]. Key stability considerations include:
Compared to N⁴-methoxycytosine, the hydroxy derivative exhibits reduced chemical stability due to enhanced hydrogen-bonding capacity and acidity of the hydroxyl proton [6]. Methylation at N¹ or C5 moderately enhances stability by reducing enol-keto tautomerization [8].
This compound exists predominantly in the imino tautomer (∼90% in neutral aqueous solution), characterized by a C=O group at C2 and protonated N³, as confirmed by UV and ¹³C NMR spectroscopy [6] [8]. The amino tautomer (characterized by C2–OH and N⁴-H₂⁺ in cationic form) represents a minor species (<10%). Electronic transitions show:
Table 2: Tautomeric Distribution in Neutral Aqueous Solution
Compound | Imino Tautomer (%) | Amino Tautomer (%) | Key Spectral Features (Neutral Form) |
---|---|---|---|
1-methyl-N⁴-hydroxycytosine | 90 | 10 | λmax 280 nm, ε 8300 M⁻¹cm⁻¹ |
1,5-dimethyl-N⁴-hydroxycytosine | 90 | 10 | Similar to 1-methyl derivative |
1,3-dimethyl-N⁴-hydroxycytosine | 100 | 0 | λmax 276 nm |
Data from pH-dependent UV spectroscopy and NMR analysis [6] [8]
Electronic structure calculations indicate enhanced dipole moments in the imino form (∼5.5 D) compared to canonical cytosine, influencing solvation and macromolecular recognition [6]. The intramolecular H-bond in the syn rotamer further polarizes the electronic distribution, increasing the carbonyl oxygen basicity.
Table 3: Functional Comparison with Major Cytosine Modifications
Modification | Hydrogen Bonding Capacity | Mutagenic Mechanism | Biological Stability | Key Structural Distinctions |
---|---|---|---|---|
5-Methylcytosine (5mC) | Donor: 1 (N³-H); Acceptor: 2 (O², N³) | Deamination → thymine (C→T transition) | High | Non-polar methyl group |
5-Hydroxymethylcytosine (5hmC) | Donor: 1 (N⁴-H); Acceptor: 3 (O², N³, OH) | Passive demethylation; oxidation intermediates | Moderate (brain-enriched) | Hydroxyl group enables glucosylation |
N⁴-hydroxy-5-methylcytosine | Donor: 2 (N³-H, O⁴-H); Acceptor: 2 (O², O⁴) | Tautomerism-induced mispairing (C/G→U/A) | Low (aqueous solutions) | N⁴-OH enables syn/anti isomerization |
5-Hydroxycytosine | Donor: 2 (N⁴-H₂); Acceptor: 2 (O², OH) | Oxidative damage product | Very low | C5-hydroxyl, standard amino group |
Data synthesized from biochemical and structural studies [2] [4] [6]
Hydrogen bonding and pairing fidelity differences are particularly significant:
Chemical reactivity profiles diverge significantly:
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